

Spectroscopic data for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
Cat. No.:	B1362330

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development due to its substituted pyrrolidinone scaffold. As direct experimental data for this specific compound is not widely published, this document synthesizes predictive data based on established spectroscopic principles and extensive reference data from structurally analogous compounds. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel chemical entities.

Introduction and Molecular Overview

1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid belongs to a class of N-substituted pyroglutamic acid analogues. The pyrrolidinone ring is a privileged scaffold in pharmacology, appearing in a wide array of bioactive molecules. The characterization of such molecules is the bedrock of chemical synthesis and drug discovery, ensuring structural

integrity, purity, and conformity to the intended design. Spectroscopic analysis is the cornerstone of this characterization process.

This guide will elucidate the expected spectroscopic signatures of the target molecule by dissecting its three primary structural components:

- The 4-Chlorophenethyl Group: An aromatic ring substituted with chlorine, linked by a two-carbon (ethyl) chain.
- The 5-Oxopyrrolidine Ring: A five-membered lactam (cyclic amide).
- The Carboxylic Acid Moiety: A key functional group influencing solubility and potential biological interactions.

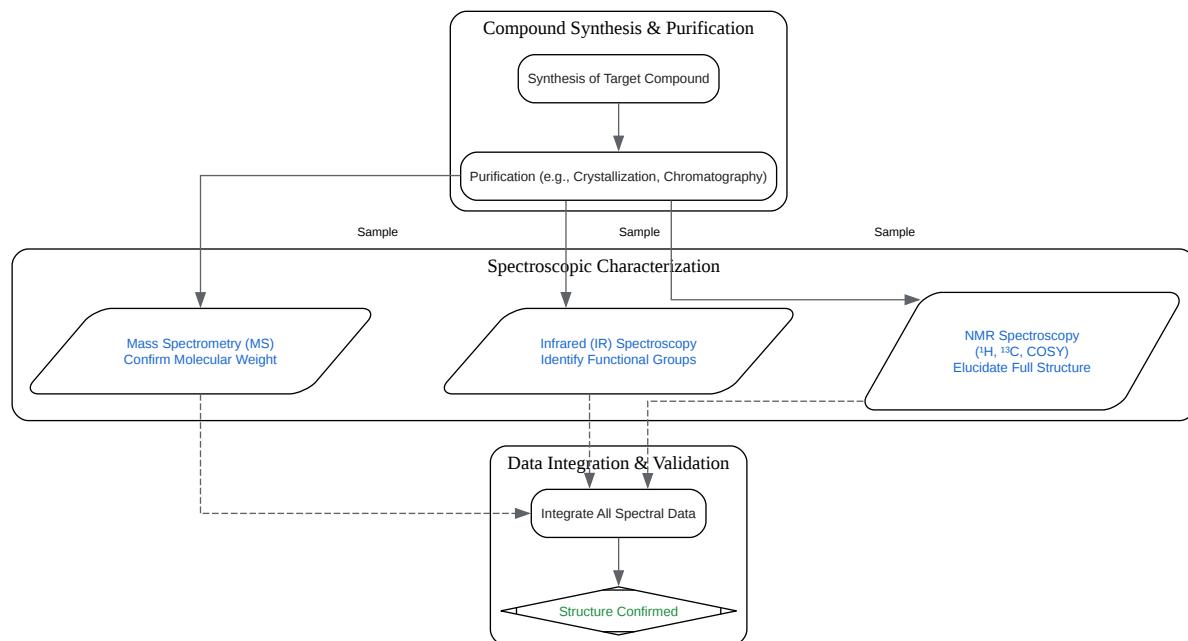
By understanding the expected spectral behavior of each component, we can construct a complete and predictive spectroscopic profile of the entire molecule.

Experimental Workflows & Protocols

To ensure data integrity and reproducibility, standardized protocols are paramount. The following sections describe field-proven methodologies for acquiring high-quality spectroscopic data.

Workflow for Spectroscopic Analysis

The logical flow for characterizing a novel compound like **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** involves a multi-technique approach to unambiguously confirm its structure.

[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Experimental Protocol: A sample of ~5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar carboxylic acid and revealing the exchangeable acidic proton. The spectrum is recorded on a 400 MHz or higher field spectrometer.

Predicted Spectral Data & Interpretation: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration value of these signals corresponds to the number of protons they represent.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~12.5	Broad Singlet	1H	-COOH	<p>The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield shift due to strong hydrogen bonding and deshielding. Its broadness is characteristic, and it will disappear upon a D_2O shake.[1]</p>
7.35 - 7.25	Multiplet (AA'BB')	4H	Aromatic C-H	<p>The four protons on the 1,4-disubstituted benzene ring will appear as a complex multiplet, often resolving into two distinct doublets (an AA'BB' system), characteristic of para-substitution.</p>
3.60 - 3.40	Multiplet	2H	N-CH ₂ (Pyrrolidinone)	<p>These protons are adjacent to the electron-withdrawing nitrogen atom of</p>

3.55 - 3.45	Multiplet	2H	N-CH ₂ (Ethyl)	These protons are also attached to the nitrogen, and their chemical shift will be similar to the other N-CH ₂ group.
3.30 - 3.15	Multiplet	1H	-CH-COOH	This methine proton is alpha to both the lactam and carboxylic acid carbonyls, resulting in a significant downfield shift.
2.85 - 2.70	Multiplet	2H	Ar-CH ₂	The methylene protons adjacent to the aromatic ring.
2.70 - 2.55	Multiplet	2H	-CH ₂ -CO	These methylene protons are adjacent to the lactam carbonyl group. They are often diastereotopic, leading to a more complex multiplet.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Spectral Data & Interpretation: The ¹³C spectrum provides a count of the unique carbon environments and information about their electronic nature.

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale & Expert Insights
~174-172	-COOH	The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. [1]
~172-170	-C=O (Lactam)	The lactam carbonyl carbon is also significantly deshielded, typically appearing slightly upfield of the carboxylic acid carbon. [2] [3] [4] [5]
~138	Aromatic C-Cl	The aromatic carbon directly bonded to the chlorine atom.
~132	Aromatic C (ipso)	The aromatic carbon attached to the ethyl group.
~130	Aromatic C-H	Aromatic carbons bearing a proton.
~129	Aromatic C-H	Aromatic carbons bearing a proton.
~50-48	N-CH ₂ (Pyrrolidinone)	Carbon adjacent to the lactam nitrogen.
~48-46	N-CH ₂ (Ethyl)	Carbon adjacent to the lactam nitrogen.
~38-36	-CH-COOH	The methine carbon alpha to the carbonyls.
~36-34	-CH ₂ -CO	The methylene carbon alpha to the lactam carbonyl.
~34-32	Ar-CH ₂	The methylene carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: For a solid sample, the most common method is preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk through which the IR beam is passed.

Predicted Spectral Data & Interpretation: The IR spectrum provides a "fingerprint" that confirms the presence of the core structural motifs.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Significance & Interpretation
3300 - 2500	O-H stretch (broad)	Carboxylic Acid	This very broad and strong absorption is one of the most characteristic peaks in IR spectroscopy and is a definitive indicator of the -COOH group. [1]
~1720	C=O stretch (strong)	Carboxylic Acid	The sharp, strong absorption of the carboxylic acid carbonyl is expected in this region. [1]
~1670	C=O stretch (strong)	Amide (Lactam)	The lactam carbonyl typically absorbs at a slightly lower frequency than the acid carbonyl, providing a distinct, strong peak. [2] [3] [4] [6] [7]
~1600, ~1490	C=C stretch	Aromatic Ring	These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.
~820	C-H bend (out-of-plane)	1,4-Disubstituted Ring	This strong band is highly indicative of a para-substituted aromatic ring.
~750	C-Cl stretch	Aryl Halide	The presence of the carbon-chlorine bond

is confirmed by a peak
in this region.

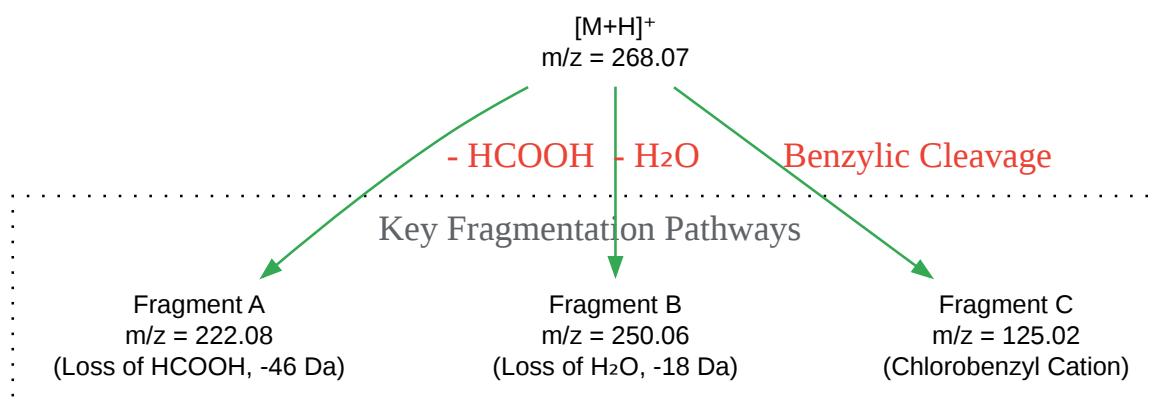
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. The analysis can be run in either positive ($[M+H]^+$) or negative ($[M-H]^-$) ion mode. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

Molecular Formula: $C_{13}H_{14}ClNO_3$ **Molecular Weight:** 267.71 g/mol **Exact Mass:** 267.0662

Predicted Data & Fragmentation Analysis: In positive-ion ESI-MS, the primary ion observed would be the protonated molecule, $[M+H]^+$, at m/z 268.0735. The analysis of fragmentation patterns provides a roadmap of the molecule's weakest bonds and most stable fragments.



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in ESI-MS.

- Pathway to Fragment A (m/z 222.08): A common fragmentation for carboxylic acids is the neutral loss of formic acid (HCOOH), a process known as decarboxylation followed by loss of H₂.
- Pathway to Fragment B (m/z 250.06): The loss of a water molecule from the parent ion is a facile process for molecules containing a carboxylic acid.
- Pathway to Fragment C (m/z 125.02): Cleavage of the bond between the ethyl chain and the pyrrolidinone ring can generate a stable chlorotropylium or chlorobenzyl cation, a characteristic fragment for the 4-chlorophenethyl moiety.

Conclusion

The structural confirmation of **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS data. The expected chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein are grounded in fundamental chemical principles and supported by data from closely related analogues. By following the outlined protocols and using this interpretive guide, researchers can confidently verify the structure and purity of this compound, facilitating its use in further scientific investigation.

References

- Zarghi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH.
- ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. ResearchGate.
- ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. ResearchGate.
- Šačkus, A., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.
- Starkevič, U., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH.
- PubChem. (n.d.). 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
- Zhang, C., et al. (2021). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate.
- PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. PubChem.

- Nagasree, K. P., et al. (2017). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents. ResearchGate.
- SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum. SpectraBase.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
- Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology.
- Zarghi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic data for 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1362330#spectroscopic-data-for-1-4-chlorophenethyl-5-oxopyrrolidine-3-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com